![molecular formula C13H10F6O3 B1325242 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid CAS No. 898788-07-3](/img/structure/B1325242.png)
5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid
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Description
5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid (5-DTMVPA) is a compound belonging to the class of oxo-acids, which are organic compounds containing an oxygen atom attached to a carbon atom. 5-DTMVPA is a member of the group of trifluoromethylphenyl oxoacids, which have been studied extensively in the past few decades. 5-DTMVPA is an important compound due to its potential applications in a variety of scientific fields, such as medicine, biochemistry, and pharmacology.
Scientific Research Applications
Metabolic Regulation and Energy Expenditure
5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid is implicated in the regulation of systemic metabolism. A study by Whitehead et al. (2021) highlights its role in the context of brown and beige adipose tissue, which are emerging as distinct endocrine organs. These tissues interact with skeletal muscle and adipose tissue metabolism, influencing systemic energy expenditure. The study underscores the significance of such metabolites in reducing adiposity, enhancing energy expenditure, and improving glucose and insulin homeostasis in obesity and diabetes models (Whitehead et al., 2021).
Structure-Activity Relationships in Biochemistry
Research on structure-activity relationships of similar compounds, like 5-oxo-ETE, a pro-inflammatory mediator, provides insights into the structural and functional dynamics of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid. Ye et al. (2017) have explored β-oxidation-resistant indole-based 5-oxo-ETE receptor antagonists, shedding light on how structural modifications can impact biological activity and receptor interaction (Ye et al., 2017).
Photodynamic Therapy
In the context of photodynamic therapy (PDT), similar compounds like 5-aminolevulinic acid (a derivative of 5-oxovaleric acid) have been studied for their potential in treating diseases like nasopharyngeal carcinoma. Betz et al. (2002) demonstrated the efficacy of 5-aminolevulinic acid-induced protoporphyrin IX in PDT, suggesting the potential therapeutic applications of related compounds like 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid (Betz et al., 2002).
Analytical Chemistry
In analytical chemistry, compounds like 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid are instrumental in developing methods for detecting and quantifying other compounds. For example, Hidalgo et al. (2013) developed a method for determining α-keto acids in pork meat and Iberian ham, which could potentially be applicable to 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid (Hidalgo et al., 2013).
Catalytic Applications
Research also explores the catalytic applications of similar compounds. Nam et al. (2018) investigated the use of copper-based catalytic anodes for producing biomass-derived chemicals, which can inform potential catalytic uses of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid (Nam et al., 2018).
properties
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F6O3/c14-12(15,16)8-4-7(5-9(6-8)13(17,18)19)10(20)2-1-3-11(21)22/h4-6H,1-3H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVOWHQTDQOSDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645268 |
Source
|
Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid | |
CAS RN |
898788-07-3 |
Source
|
Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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